molecular formula C19H9Cl2FN2O2 B2507623 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate CAS No. 251307-45-6

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate

Cat. No.: B2507623
CAS No.: 251307-45-6
M. Wt: 387.19
InChI Key: XIZGCIRQBWKYSQ-UHFFFAOYSA-N
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Description

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate is a complex organic compound that features a pyridine ring substituted with a cyano group and a fluorophenyl group, as well as a dichlorobenzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano and fluorophenyl groups through nucleophilic substitution reactions. The final step involves the esterification of the pyridine derivative with 2,6-dichlorobenzenecarboxylic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. The dichlorobenzenecarboxylate moiety can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-6-(4-chlorophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate
  • 3-Cyano-6-(4-bromophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate
  • 3-Cyano-6-(4-methylphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate

Uniqueness

3-Cyano-6-(4-fluorophenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom enhances the compound’s metabolic stability and can improve its pharmacokinetic profile compared to its analogs with different substituents.

Properties

IUPAC Name

[3-cyano-6-(4-fluorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2FN2O2/c20-14-2-1-3-15(21)17(14)19(25)26-18-12(10-23)6-9-16(24-18)11-4-7-13(22)8-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZGCIRQBWKYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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